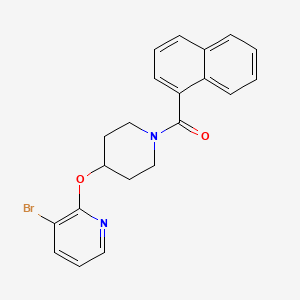
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of organic molecules that include features such as a bromopyridine group, a piperidinyl moiety, and a naphthalenyl methanone structure. Compounds with such features often exhibit interesting chemical reactivities and physical properties, making them subjects of study in organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step organic reactions, including nucleophilic substitution, amidation, and catalytic cyclization. For instance, the synthesis of naphthalene derivatives can be achieved through reactions involving aldehydes, ketones, and naphthols under certain conditions, such as those catalyzed by nano magnetite (Fe3O4) under ultrasound irradiation for the efficient synthesis of naphthalene derivatives (Mokhtary & Torabi, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest is often determined using spectroscopic methods such as NMR, IR, and single-crystal X-ray diffraction. These techniques provide detailed information on the molecular conformation, stereochemistry, and intermolecular interactions. For example, crystallographic studies have revealed the geometry around sulfur atoms in related compounds to be distorted tetrahedral, with the presence of inter and intramolecular hydrogen bonds stabilizing the crystal structure (Karthik et al., 2021).
Chemical Reactions and Properties
Related compounds demonstrate a range of chemical reactions, including interactions with nucleophiles, which lead to the formation of various heterocyclic structures. These reactions are crucial for the diversification of the molecular framework and for introducing functional groups that impart desired chemical properties (Gouhar & Raafat, 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure. For example, the crystal structure analysis often reveals the presence of specific conformations and intermolecular interactions that can impact the material's stability and solubility (Revathi et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific transformations, are dictated by the functional groups present in the molecule. Studies on similar compounds have shown a range of chemical behaviors, from high reactivity with nucleophiles to stability under thermal conditions, depending on the substituents and the molecular framework (Jones et al., 1979).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone and its related compounds have been synthesized and evaluated for potential anticancer properties. A notable study involved the synthesis of a related compound and its reaction with various nucleophiles for anticancer evaluation, showcasing the compound's significance in developing potential anticancer agents (Gouhar & Raafat, 2015).
Neuroprotective Activities
Compounds related to (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone have been explored for their neuroprotective effects. One such compound demonstrated potential neuroprotective effects against glutamate-induced cell death and showed significant prolongation of survival time in mice subjected to acute cerebral ischemia, highlighting its promise as a neuroprotective agent for anti-ischemic stroke agents (Zhong et al., 2020).
Antimicrobial Activity
Derivatives of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone have been synthesized and tested for antimicrobial properties. Some derivatives, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, exhibited good antimicrobial activity against various bacterial and fungal strains, suggesting the potential of these compounds in antimicrobial drug development (Mallesha & Mohana, 2014).
Crystal Structure Analysis
Crystal structure analyses of related compounds have provided insights into their molecular geometry and intermolecular interactions. For instance, a study on the crystal structure of the adduct involving a similar compound revealed significant dihedral angles and intermolecular hydrogen bonding, contributing to the understanding of the structural basis of its biological activities (Revathi et al., 2015).
Eigenschaften
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-19-9-4-12-23-20(19)26-16-10-13-24(14-11-16)21(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFRSHSNOPXWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

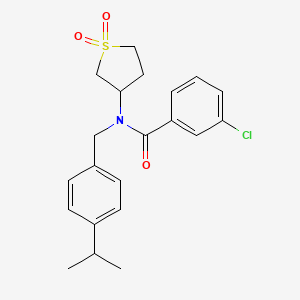
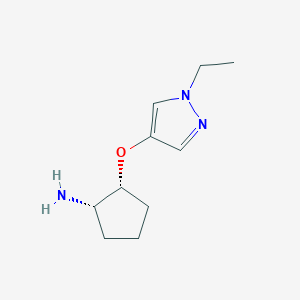
![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)
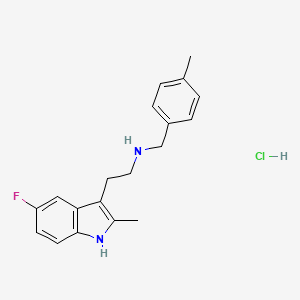
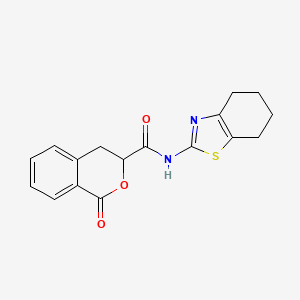

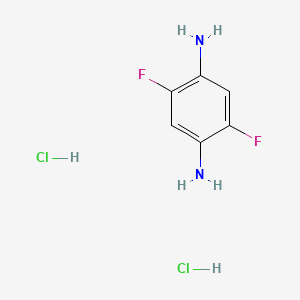
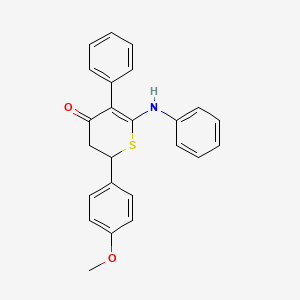

![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)


![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)